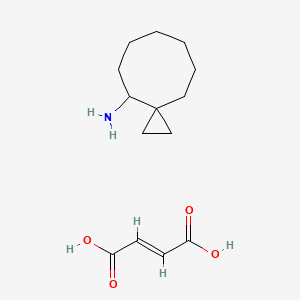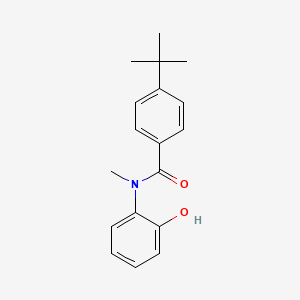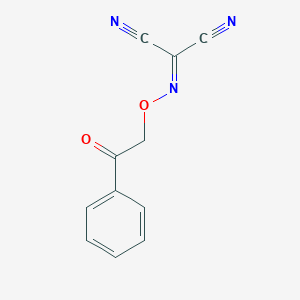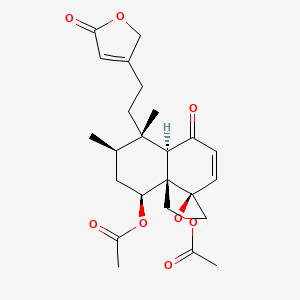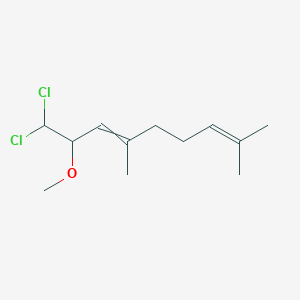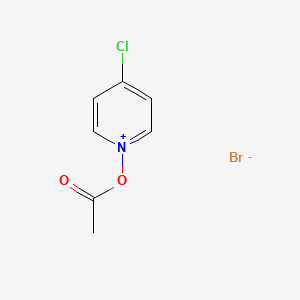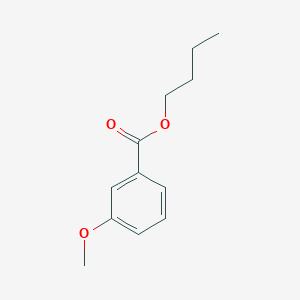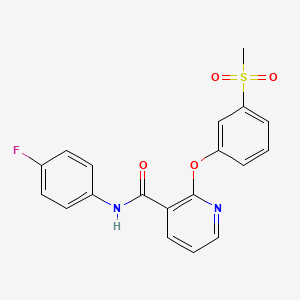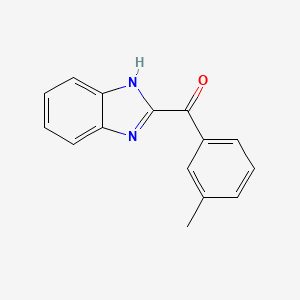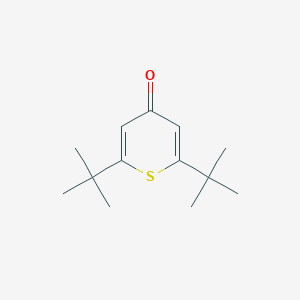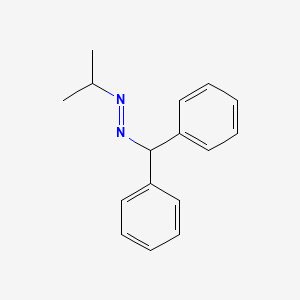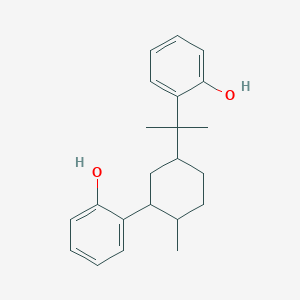
15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol is an organic compound with the molecular formula C₁₇H₂₈O₇. It is a member of the class of compounds known as polyethers, which are characterized by the presence of multiple ether groups. This compound is notable for its unique structure, which includes a phenoxy group and multiple ether linkages, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol typically involves the reaction of phenol with a polyether chain. One common method involves the use of phenol and a polyether diol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenoxy group can undergo substitution reactions, where the phenyl ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents, such as chlorine or bromine, in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce various alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex polyether compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty polymers and as a surfactant in various industrial processes.
Wirkmechanismus
The mechanism of action of 15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic regions of proteins or cell membranes, while the polyether chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12-Tetraoxapentadecane-1,14-diol: Similar in structure but lacks the phenoxy group.
2,5,8,11-Tetramethyl-3,6,9,12-tetraoxapentadecane-1,14-diol: Contains additional methyl groups, altering its chemical properties.
Pentaethylene glycol: A simpler polyether without the phenoxy group.
Uniqueness
15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and functionality.
Eigenschaften
CAS-Nummer |
75506-84-2 |
|---|---|
Molekularformel |
C17H28O7 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C17H28O7/c18-6-7-20-8-9-21-10-11-22-12-13-23-14-16(19)15-24-17-4-2-1-3-5-17/h1-5,16,18-19H,6-15H2 |
InChI-Schlüssel |
KRZZYZCTZZFODP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(COCCOCCOCCOCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


